molecular formula C11H16O4S B8435239 3-(4-Methoxyphenyl)propyl methanesulfonate

3-(4-Methoxyphenyl)propyl methanesulfonate

Cat. No.: B8435239
M. Wt: 244.31 g/mol
InChI Key: BUFWKVCDMXCQFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)propyl methanesulfonate typically involves the reaction of 3-(4-methoxyphenyl)propanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)propyl methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(4-Methoxyphenyl)propyl methanesulfonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is employed in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.

    Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)propyl methanesulfonate involves the formation of a reactive intermediate upon cleavage of the methanesulfonate group. This intermediate can then react with nucleophiles in the cellular environment, leading to the modification of biomolecules. The specific molecular targets and pathways involved depend on the nature of the nucleophile and the cellular context .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenoxy)propyl methanesulfonate
  • 3-(4-Methoxyphenyl)propyl hydrogen sulfate

Uniqueness

3-(4-Methoxyphenyl)propyl methanesulfonate is unique due to its specific structural features, which confer distinct reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable intermediate in various synthetic applications .

Properties

Molecular Formula

C11H16O4S

Molecular Weight

244.31 g/mol

IUPAC Name

3-(4-methoxyphenyl)propyl methanesulfonate

InChI

InChI=1S/C11H16O4S/c1-14-11-7-5-10(6-8-11)4-3-9-15-16(2,12)13/h5-8H,3-4,9H2,1-2H3

InChI Key

BUFWKVCDMXCQFK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCCOS(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methanesulfonyl chloride (31 mL) was added dropwise to a solution of 3-(4-methoxyphenyl)-1-propanol (50 g) and triethylamine (56 mL) in dichloromethane (800 mL) at 0° C. The resulting mixture was stirred overnight at room temperature. After washing with water, 2% hydrochloric acid and 4% aqueous sodium bicarbonate, the organic solution was dried over sodium sulfate and rotoevaporated to yield crude 3-(4-methoxyphenyl)-1-propyl methanesulfonate as a colourless solid (ca. 83 g). This product and sodium iodide (75 g) in acetone (800 mL) were heated at reflux in the dark for 20 hours. After cooling to room temperature, the reaction mixture was poured into n-hexane/EtOAc/water 1:1:1 (1.5 L) under stirring. The organic layer was washed with water, diluted aqueous sodium metabisulfite and 4% aqueous sodium bicarbonate, then dried (Na2SO4) and concentrated under reduced pressure. The residue was purified by passing it through a short pad of silica gel (eluting with n-hexane/EtOAc 95:5). The title compound was obtained as a pale yellow solid (75 g).
Quantity
31 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
56 mL
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One

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